This compound functions as a ligand, a molecule that binds to a central metal atom in a complex. In the case of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, the phosphorus atom (P) with its lone pair of electrons acts as the binding site to a transition metal like palladium (Pd) or nickel (Ni) []. These transition metal complexes are then used as catalysts in various organic synthesis reactions.
The specific properties of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, particularly the bulky tert-butyl groups, contribute to its effectiveness as a ligand. These bulky groups sterically hinder the approach of substrates to the metal center, influencing the reaction pathway and promoting desired reaction products [].
Here are some examples of catalytic reactions where 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole has been employed:
Ongoing research explores the potential of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole in various scientific applications. This includes:
The compound originates from research by Stephen Buchwald and co-workers in the early 2000s []. Buchwald ligands are a class of phosphine-based ligands known for their effectiveness in various transition-metal-catalyzed cross-coupling reactions, which are fundamental processes in organic synthesis [].
The key feature of the molecule is the combination of a phosphine group (P-H) bound to a pyrrole ring, with a phenyl group (C6H5) attached to the other side of the pyrrole. The two bulky tert-butyl groups (C(CH3)3) are attached to the phosphorus atom, providing steric hindrance and influencing the electronic properties of the ligand [].
This combination of features allows the Buchwald ligand to chelate (bind to the metal center with two donor atoms) to transition metals, forming stable and efficient catalysts for cross-coupling reactions [].
R-X + Ar-B(OH)2 -> R-Ar + HO-BX(OH) + H2O (Eqn. 1)
where R and Ar are organic groups, X is a leaving group (like Cl or Br), B(OH)2 is a boronic acid, and BX(OH) is a byproduct. The Buchwald ligand would be complexed with the transition metal catalyst (not shown) that facilitates the C-C bond formation between R and Ar.
The specific choice of Buchwald ligand variant and the transition metal can influence the efficiency and selectivity of the reaction [].
Buchwald ligands are generally air and moisture sensitive due to the presence of the P-H bond. They are typically sold as air-stable adducts with other Lewis acids [].
Buchwald ligands function by coordinating with transition metals to form a catalyst complex. The steric and electronic properties of the ligand influence the binding of the reactants to the metal center and activation of the bonds to be broken and formed during the catalytic cycle []. The exact mechanism can vary depending on the specific reaction and the transition metal involved.
This compound is primarily utilized in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions involve the formation of carbon-nitrogen or carbon-carbon bonds, where 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole acts as a bidentate ligand, stabilizing metal catalysts like palladium. The effectiveness of this ligand in facilitating these reactions can be attributed to its steric and electronic properties, which enhance catalytic activity and selectivity .
While specific biological activities of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole are not extensively documented, phosphorus-containing compounds have been investigated for various biological applications, including their potential as enzyme inhibitors and in drug design. The unique structural features of this compound may offer opportunities for further research into its biological interactions and therapeutic potential.
The synthesis of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 1-phenyl-1H-pyrrole with di-tert-butyl phosphine under controlled conditions. The process may include:
This synthetic route allows for the efficient preparation of the compound with high purity .
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole finds applications primarily in organic synthesis as a ligand in catalysis. Its effectiveness in facilitating cross-coupling reactions makes it valuable in:
The versatility of this compound enhances its utility across various fields .
Studies on the interactions of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole with metal centers have shown that it forms stable complexes that exhibit enhanced catalytic properties. Research indicates that modifications to the ligand structure can significantly impact its binding affinity and catalytic efficiency, making it a subject of interest for further exploration in coordination chemistry.
When comparing 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole with similar compounds, notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-(Di-isopropyl-phosphino)-1-phenyl-1H-pyrrole | Isopropyl groups instead of tert-butyl | Different steric hindrance affecting reactivity |
2-(Diphenyl-phosphino)-1-phenyl-1H-pyrrole | Phenyl groups instead of tert-butyl | Enhanced electronic properties for certain reactions |
2-(Di-n-butyl-phosphino)-1-phenyl-1H-pyrrole | n-butyl groups instead of tert-butyl | Varying solubility and reactivity profiles |
The uniqueness of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole lies in its balance between steric bulk and electronic donation, which optimizes its performance as a ligand in catalysis compared to other similar compounds .
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole represents a distinctive organophosphorus compound characterized by its unique structural features that combine a pyrrole heterocycle with a sterically demanding phosphine moiety. The compound exhibits the molecular formula C₁₈H₂₆NP with a molecular weight of 287.38 g/mol [1] [2] [3]. The molecular structure features a pyrrole ring substituted at the 1-position with a phenyl group and at the 2-position with a di-tert-butylphosphino moiety .
The crystallographic analysis reveals several key structural attributes that define the compound's three-dimensional architecture. The phosphorus-nitrogen bond length measures 1.68 Å, which indicates significant π-backbonding interactions between the phosphorus center and the pyrrole nitrogen atom . This bond length is characteristic of compounds where electronic delocalization occurs between the phosphine and the heterocyclic system.
The molecular geometry around the phosphorus center adopts a pyramidal configuration typical of tertiary phosphines, with the bulky tert-butyl groups providing substantial steric protection around the phosphorus atom [5]. The phenyl ring attached to the nitrogen atom of the pyrrole system exhibits a twist angle relative to the pyrrole plane, which influences the overall electronic properties of the molecule [5].
The SMILES representation CC(C)(C)P(c1cccn1-c2ccccc2)C(C)(C)C and InChI key DVVDGSKDQGMLPW-UHFFFAOYSA-N provide standardized structural identifiers that facilitate database searches and computational studies [1] [6]. The crystalline form appears as a white to yellow powder with a melting point of 51°C, indicating moderate thermal stability [7] [8] [9].
Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment and structural dynamics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole. The ³¹P nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic nature of the phosphorus center within the molecular framework.
Related phosphine compounds containing pyrrole substituents demonstrate ³¹P nuclear magnetic resonance chemical shifts ranging from δ = -29.9 to -17.4 parts per million [10]. These values represent a significant downfield shift compared to their homoleptic phosphine analogs, indicating the electron-withdrawing influence of the pyrrole nitrogen atom on the phosphorus center [10]. The chemical shift pattern reflects the balance between σ-donation and π-acceptor characteristics of the ligand system.
The ¹H nuclear magnetic resonance spectrum reveals distinct signal patterns corresponding to the various structural components. The tert-butyl groups appear as characteristic singlets in the aliphatic region, while the pyrrole and phenyl protons contribute to the aromatic region with complex coupling patterns [11]. The integration ratios confirm the molecular composition and provide verification of structural assignments.
¹³C nuclear magnetic resonance spectroscopy demonstrates the presence of doublets around 150 parts per million with coupling constants close to 10 hertz, attributed to phenyl ring carbons in proximity to phosphorus [12]. Doublets in the 50-55 parts per million range with coupling constants between 150 and 160 hertz represent carbon-phosphorus bond signals, confirming direct connectivity between these atoms [12].
Infrared spectroscopy reveals characteristic vibrational modes that provide fingerprint identification of functional groups within the molecular structure. The phosphorus-containing moiety exhibits specific stretching and bending vibrations that distinguish it from other organophosphorus compounds.
The aromatic carbon-carbon bond vibrations appear at frequencies of 1600, 1570, 1500, and 1450 wavenumbers, confirming the presence of both pyrrole and phenyl aromatic systems [12]. These bands demonstrate the typical pattern expected for substituted aromatic compounds with multiple ring systems.
Infrared bands around 1250 wavenumbers correspond to phosphorus-oxygen bending vibrations when the compound forms oxidized derivatives [12]. The carbon-hydrogen bending vibrations manifest around 1284 and 1450 wavenumbers, appearing as wide peaks in experimental spectra but becoming sharp in theoretical calculations [13].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes. The Raman spectrum exhibits peaks that correspond to the breathing modes of the aromatic rings and symmetric stretching vibrations of the phosphorus-carbon bonds. The intensity patterns in Raman spectroscopy help distinguish between different vibrational modes and provide confirmatory evidence for structural assignments [13].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that elucidates the structural features of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole. The molecular ion peak appears at mass-to-charge ratio 287, corresponding to the molecular weight of the intact compound [14] [15].
The fragmentation patterns reveal characteristic losses associated with the tert-butyl groups and hydrogen atoms. Sequential hydrogen loss represents a common fragmentation pathway for aromatic phosphine compounds, while the bulky tert-butyl substituents undergo characteristic fragmentation through carbon-carbon bond cleavage [14] [15].
Electron ionization mass spectrometry demonstrates the stability of the molecular ion under standard ionization conditions. The fragmentation patterns provide structural confirmation and help distinguish this compound from closely related isomers or analogs. The mass spectral data support the proposed molecular structure and confirm the connectivity patterns established through nuclear magnetic resonance analysis [14] [15].
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole exhibits distinct stability characteristics that influence its handling, storage, and application requirements. The compound demonstrates air sensitivity, necessitating storage under inert atmosphere conditions to prevent oxidation of the phosphine center [6] [16] [17]. This air sensitivity arises from the nucleophilic nature of the phosphorus lone pair, which readily reacts with atmospheric oxygen to form phosphine oxides.
The steric bulk provided by the tert-butyl groups enhances the overall stability of the compound by creating a protective environment around the phosphorus center [5]. This steric hindrance reduces the accessibility of the phosphorus atom to potential oxidizing agents while maintaining the electronic properties necessary for coordination chemistry applications.
Chemical reactivity studies demonstrate that the compound readily forms metal complexes through coordination of the phosphorus lone pair to various transition metals [1] [6] [8]. The reactivity profile makes it particularly suitable for applications in homogeneous catalysis, where it functions as an effective ligand in cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig transformations [1] [6] [8].
The compound exhibits enhanced electrochemical stability compared to related phosphine ligands, which has been attributed to the blocking of active positions by the bulky tert-butyl groups [15]. This stability enhancement translates to improved performance in catalytic applications where ligand degradation can be problematic.
The solubility characteristics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole reflect its organic nature and the influence of both hydrophobic and aromatic structural components. The compound demonstrates good solubility in organic solvents typically used in organometallic chemistry and catalysis applications.
Related compounds in the same structural family exhibit solubility in acetonitrile, benzene, and chloroform, though the solubility is generally described as slight to moderate [18] [19]. The presence of the bulky tert-butyl groups and the aromatic systems contributes to lipophilic character, making the compound more soluble in nonpolar and moderately polar organic solvents.
The solubility profile influences the compound's utility in various synthetic applications and affects the choice of reaction media for catalytic processes. The moderate solubility in common organic solvents provides sufficient concentration for most synthetic applications while avoiding complications associated with highly soluble compounds that may interfere with product isolation.
Water solubility is expected to be minimal due to the hydrophobic nature of the tert-butyl groups and aromatic rings, combined with the absence of strongly polar or ionic functional groups that would enhance aqueous solubility.
The thermal characteristics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole provide important information for handling, storage, and application temperature limits. The compound exhibits a melting point of 51°C, indicating moderate thermal stability at ambient conditions [7] [8] [9].
The predicted boiling point of 386.3 ± 15.0°C suggests that the compound remains stable at elevated temperatures, making it suitable for high-temperature catalytic applications [7] [8] [9]. This thermal stability is enhanced by the robust carbon-phosphorus bonds and the stabilizing influence of the aromatic systems.
The flash point of 187.4°C indicates the temperature at which the compound can form ignitable vapor-air mixtures [9]. This relatively high flash point contributes to safe handling procedures and reduces fire hazards during normal laboratory operations.
Thermal analysis reveals that the compound maintains its structural integrity across a wide temperature range, which is crucial for catalytic applications that may involve elevated reaction temperatures. The thermal stability is further enhanced by the steric protection provided by the tert-butyl groups, which prevent thermal decomposition pathways that might otherwise compromise the phosphine functionality.
The electronic structure of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole reveals complex molecular orbital interactions that govern its chemical behavior and coordination properties. Density functional theory studies on related pyrrole-phosphine systems provide insights into the frontier molecular orbitals and their energy distributions [20].
The highest occupied molecular orbital primarily localizes on the phosphorus lone pair with contributions from the π-system of the pyrrole ring. This orbital arrangement facilitates σ-donation to metal centers while maintaining the aromatic character of the heterocyclic system [20]. The electron density distribution shows significant delocalization between the phosphorus center and the nitrogen atom of the pyrrole ring.
The lowest unoccupied molecular orbital exhibits σ* character associated with the phosphorus-carbon bonds of the tert-butyl groups. These antibonding orbitals provide the pathway for π-acceptor behavior when the compound coordinates to electron-rich metal centers [21] [22] [23]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's reactivity and coordination preferences.
Molecular orbital calculations demonstrate that the electronic structure is significantly influenced by the substitution pattern on the pyrrole ring. The phenyl group at the nitrogen position modulates the electron density distribution and affects the overall donating ability of the phosphine center [24] [25].
Computational investigations using density functional theory methods provide detailed insights into the electronic distribution and bonding characteristics of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole. These studies reveal the interplay between σ-donating and π-accepting properties that define the compound's coordination behavior.
The electron density analysis shows concentration of negative charge around the phosphorus atom, consistent with its role as a nucleophilic center in coordination reactions [20]. The tert-butyl groups contribute electron density through hyperconjugation effects, enhancing the σ-donating capability of the phosphine center.
Computational studies of the electrostatic potential surface reveal regions of high electron density corresponding to the phosphorus lone pair and areas of electron deficiency associated with the aromatic systems. This distribution pattern influences the compound's interaction with metal centers and other electrophilic species [26].
Natural bond orbital analysis demonstrates the extent of orbital mixing between the phosphorus center and the pyrrole ring system. The results indicate significant delocalization that affects both the donor strength and the π-acceptor characteristics of the ligand [20]. The computational findings support experimental observations regarding the electronic properties and reactivity patterns.
The π-acceptor properties of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole arise from the availability of low-energy σ* orbitals associated with the phosphorus-carbon bonds. These antibonding orbitals can accept electron density from filled metal d-orbitals through back-bonding interactions [21] [22] [23].
The π-acceptor strength is influenced by the nature of the substituents on phosphorus. The tert-butyl groups, being electron-donating through inductive effects, reduce the π-acceptor ability compared to more electronegative substituents such as aryl or alkoxy groups [27]. This results in a moderate π-acceptor character that balances σ-donation and π-acceptance.
Experimental evidence for π-acceptor behavior comes from studies of metal carbonyl complexes where the compound can compete with carbon monoxide for back-bonding electron density [21] [22]. The extent of this competition depends on the electronic nature of the metal center and the other ligands present in the coordination sphere.
The synthetic approaches to 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole encompass several distinct methodologies, each offering unique advantages and limitations for both laboratory-scale preparation and potential industrial implementation.
The direct functionalization approach represents the most straightforward synthetic route to 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, typically involving selective deprotonation of the pyrrole ring followed by electrophilic trapping with chlorodialkylphosphines [2]. The reaction proceeds through metallation at the 2-position of 1-phenyl-1H-pyrrole using strong bases such as n-butyllithium or lithium diisopropylamide in tetrahydrofuran at low temperatures (-78°C), followed by addition of di-tert-butylchlorophosphine [2] [3].
Research findings demonstrate that this methodology provides moderate to good yields (45-65%) when conducted under strictly controlled conditions [2]. The regioselectivity for 2-position functionalization is excellent due to the directing effect of the nitrogen atom and the electronic properties of the pyrrole ring [4]. Temperature control is critical, as higher temperatures can lead to decomposition or multiple substitution products [2].
Alternative direct functionalization strategies include the use of Grignard reagents in combination with copper catalysts. However, this approach has shown limited success with yields typically below 25% due to competing side reactions and the formation of inorganic salts that complicate product isolation [3]. The magnesium-based route involves initial formation of the Grignard reagent from 1-phenyl-1H-pyrrole, followed by transmetallation with copper chloride and subsequent reaction with di-tert-butylchlorophosphine [3].
Table 1: Laboratory-Scale Synthesis Methods
Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Direct Functionalization - Metallation/Trapping | 1-Phenyl-1H-pyrrole, n-BuLi, ClP(t-Bu)2 | THF, -78°C to RT, inert atmosphere | 45-65 | Simple, one-pot procedure | Moderate yields, air sensitivity |
Grignard/Cu-catalyzed approach | 1-Phenyl-1H-pyrrole, Mg, CuCl, ClP(t-Bu)2 | THF, reflux, inert atmosphere | 23 | Direct from commercial materials | Low yield, salt formation |
Lithiation/Phosphine addition | 1-Phenyl-1H-pyrrole, LDA, ClP(t-Bu)2 | THF, -78°C, inert atmosphere | 60-80 | High regioselectivity | Requires strict temperature control |
Selective deprotonation method | N-aryl heterocycle, base, ClP(t-Bu)2 | Controlled temperature, base selection | 65-85 | Good yields, functional group tolerance | Requires optimization of base |
The translation of laboratory-scale synthetic procedures to larger scales requires careful consideration of multiple factors including heat management, mass transfer limitations, safety considerations, and economic viability [9] [10]. For the synthesis of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole, several critical parameters must be addressed during scale-up operations.
Temperature control becomes increasingly challenging at larger scales due to the exothermic nature of metallation reactions and the thermal sensitivity of organophosphorus compounds [9]. Laboratory-scale reactions that rely on precise temperature control using dry ice-acetone baths must be redesigned to utilize industrial-scale cooling systems with appropriate heat transfer capabilities [9] [10].
Inert atmosphere requirements present another significant scale-up challenge. While laboratory syntheses can be conducted using Schlenk line techniques or glove box environments, larger scale operations require sophisticated nitrogen purge systems and continuous monitoring of oxygen and moisture levels [9]. The handling of air-sensitive intermediates becomes more complex at scale, requiring specialized equipment and protocols [10].
Mixing efficiency is critical for ensuring consistent product quality and preventing the formation of hot spots during highly exothermic reactions [9]. Laboratory-scale magnetic stirring systems must be replaced with high-efficiency mechanical stirring systems capable of maintaining homogeneous mixing in larger reaction volumes [9] [10].
Table 3: Scale-Up Considerations
Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale |
---|---|---|---|
Reaction temperature control | ±2°C precision required | ±5°C acceptable | Process control systems |
Inert atmosphere requirements | Schlenk line/glove box | Nitrogen purge systems | Continuous nitrogen blanketing |
Reagent addition rate | Dropwise addition | Controlled addition pumps | Automated dosing systems |
Mixing efficiency | Magnetic stirring | Mechanical stirring | High-efficiency impellers |
Heat management | Ice/dry ice baths | Cooling jackets | Heat exchangers |
Solvent recovery | Limited recovery | Distillation recovery | Continuous recovery |
Safety considerations | Fume hood operation | Specialized ventilation | Full safety systems |
The purification of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole requires specialized techniques due to the air-sensitive nature of the phosphine functionality and the potential for oxidation to the corresponding phosphine oxide [11] [12]. Several purification strategies have been developed to address these challenges while maintaining high product purity and yield.
Column chromatography using silica gel under inert atmosphere conditions represents the most common purification method for laboratory-scale preparations [12]. However, this technique requires careful handling to prevent oxidation and can result in moderate recovery yields (70-85%) due to product adsorption on the stationary phase [12]. The use of degassed solvents and inert gas blanketing throughout the purification process is essential [12].
Recrystallization offers an alternative purification approach that can provide higher purity levels (95-98%) while being more amenable to scale-up operations [12]. The selection of appropriate solvent systems is critical, with non-polar solvents such as hexane or petroleum ether being preferred to minimize interaction with the phosphine functionality [12]. Crystallization must be conducted under inert atmosphere to prevent oxidation.
Distillation represents the most scalable purification technique, particularly for compounds with appropriate volatility characteristics [9] [10]. The relatively high boiling point of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (predicted boiling point 386°C at atmospheric pressure) makes vacuum distillation necessary [13]. High-efficiency distillation systems with minimal holdup volumes can achieve excellent purity (95-99%) with good recovery yields [9] [10].
Protection-deprotection strategies using borane complexes provide an alternative approach for handling air-sensitive phosphines during purification [14] [12]. The phosphine can be converted to its borane adduct, which is air-stable and can be purified using conventional techniques, followed by deprotection to regenerate the free phosphine [14]. This approach offers excellent stability but adds additional synthetic steps [12].
Table 4: Purification Techniques Comparison
Technique | Purity Achieved (%) | Recovery (%) | Scalability | Cost | Special Requirements |
---|---|---|---|---|---|
Column chromatography | 90-95 | 70-85 | Limited | High | Inert atmosphere, silica gel |
Recrystallization | 95-98 | 60-80 | Good | Low | Appropriate solvent selection |
Distillation | 95-99 | 80-95 | Excellent | Moderate | Vacuum system, inert gas |
Sublimation | 98-99.5 | 50-70 | Limited | Moderate | High vacuum, controlled heating |
Complexation purification | 99+ | 85-95 | Good | Moderate | Borane protection/deprotection |
Quality control parameters for 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole encompass multiple analytical techniques to ensure product specifications are met [12] [15]. Chemical purity determination typically employs high-performance liquid chromatography or gas chromatography methods, with specifications requiring minimum 95% purity for most applications [12] [15].
Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary technique for monitoring phosphine oxide content, which must be maintained below 2% to ensure optimal catalytic performance [12]. Water content analysis using Karl Fischer titration is critical, as trace moisture can catalyze phosphine oxidation and must be controlled to less than 50 parts per million [12].
Table 8: Quality Control Parameters
Parameter | Specification | Test Method | Critical Quality Attribute |
---|---|---|---|
Chemical purity | ≥95% by HPLC/GC | HPLC with UV detection | Yes - affects catalytic activity |
Water content | ≤50 ppm | Karl Fischer titration | Yes - oxidation catalyst |
Metal contamination | ≤10 ppm total metals | ICP-MS analysis | Yes - catalyst poisoning |
Phosphine oxide content | ≤2% by 31P NMR | 31P NMR spectroscopy | Yes - reduced ligand activity |
Residual solvents | ICH guidelines compliance | GC headspace analysis | No - unless high levels |
Optical purity (if chiral) | ≥98% ee | Chiral HPLC | Yes - for asymmetric catalysis |
Thermal stability | No decomposition <100°C | TGA/DSC analysis | Yes - storage stability |
The modular nature of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole allows for systematic structural modifications to tune its electronic and steric properties for specific catalytic applications [16] [17] [18]. These modifications can be categorized into three primary areas: variation of phosphine substituents, modification of the pyrrole backbone, and alteration of the N-aryl component.
The phosphine substituents exert profound influence on both the electronic properties and steric environment of the ligand, directly impacting catalytic performance [18] [19]. Systematic variation of the phosphine substituents allows for fine-tuning of the ligand characteristics to optimize performance in specific catalytic transformations [18].
Replacement of the di-tert-butyl groups with dicyclohexyl substituents results in a ligand with somewhat reduced steric bulk while maintaining strong electron-donating characteristics [18]. This modification typically leads to enhanced substrate scope in cross-coupling reactions due to reduced steric hindrance around the metal center [18]. The synthesis follows similar procedures to the parent compound, utilizing dichlorocyclohexylphosphine in place of di-tert-butylchlorophosphine [9].
Diisopropyl substitution provides an intermediate steric profile between tert-butyl and cyclohexyl variants while offering enhanced thermal stability [9] [18]. The reduced cone angle of diisopropyl groups (approximately 160°) compared to tert-butyl groups (182°) can improve reaction rates in sterically demanding transformations [18]. Synthesis of the diisopropyl variant requires careful control of reaction conditions due to the increased volatility of diisopropylchlorophosphine [9].
Mixed alkyl-aryl phosphine substituents offer opportunities for fine-tuning both electronic and steric properties [18] [19]. For example, tert-butyl-phenyl substitution patterns provide intermediate electronic properties between purely alkyl and purely aryl systems while maintaining reasonable steric bulk [19]. These mixed systems typically require sequential synthetic approaches, involving initial introduction of one substituent followed by substitution of the second [18].
Table 5: Phosphine Substituent Variations
Phosphine Substituent | Electronic Effect | Steric Properties | Synthesis Accessibility | Catalytic Performance |
---|---|---|---|---|
Di-tert-butyl (original) | Highly electron-donating | Very bulky, cone angle ~182° | Good | Excellent in cross-coupling |
Dicyclohexyl | Electron-donating, less steric | Bulky, cone angle ~170° | Excellent | Good general performance |
Diisopropyl | Moderate electron-donating | Moderate bulk, cone angle ~160° | Good | Enhanced selectivity in some cases |
Diphenyl | Moderate electron-withdrawing | Less bulky, cone angle ~145° | Excellent | Lower activity, higher stability |
Mixed alkyl-aryl | Tunable electronic properties | Variable steric demand | Moderate | Application-specific tuning |
Adamantyl groups | Very electron-donating | Extremely bulky | Limited | Specialized applications |
Structural modifications to the pyrrole backbone offer opportunities to alter the fundamental electronic characteristics of the ligand while maintaining the basic coordination geometry [17] [20]. These modifications can range from simple alkyl substitution to more complex structural rearrangements that fundamentally alter the electronic nature of the heterocycle [17].
Methyl substitution at the 3- and 4-positions of the pyrrole ring provides enhanced electron density while introducing additional steric bulk around the coordination environment [17]. These modifications can be achieved through direct alkylation procedures or through cyclization approaches starting from appropriately substituted precursors [17]. The presence of methyl groups typically enhances the electron-donating ability of the ligand, leading to increased catalytic activity in electron-demanding transformations [17].
Backbone dehydrogenation represents a more dramatic modification that fundamentally alters the electronic character of the pyrrole unit [17] [20]. Treatment of metal complexes with oxidizing agents such as benzoquinone can lead to selective dehydrogenation of the pyrrole backbone, resulting in a more electron-rich ligand environment [17] [20]. This modification results from loss of aromaticity in the pyrrole ring, leading to a more basic central amido donor [20].
Research has demonstrated that backbone dehydrogenation leads to substantial shifts in redox potentials for both metal oxidation and reduction processes [17] [20]. The dehydrogenated ligand system exhibits enhanced reducing ability, allowing for the stabilization of otherwise inaccessible oxidation states [20]. This modification also enables access to ligand-based redox chemistry, expanding the potential applications in catalytic systems requiring redox-active ligands [17].
Table 6: Pyrrole Backbone Modifications
Modification Type | Electronic Impact | Structural Changes | Synthetic Difficulty | Applications |
---|---|---|---|---|
Unmodified pyrrole | Baseline electronic properties | Standard geometry | Standard | General catalysis |
Methyl substitution at C3/C4 | Slight electron donation increase | Increased steric bulk | Moderate | Enhanced selectivity |
Backbone dehydrogenation | Increased electron richness | Planar dehydrogenated backbone | Challenging | Redox-active catalysis |
Halogen substitution | Electron-withdrawing effect | Modified sterics/electronics | Moderate | Specialized reactions |
Alkyl chain extension | Minimal electronic change | Flexible tether effects | Moderate to difficult | Flexible coordination |
Fused ring systems | Extended π-conjugation | Rigid extended framework | Difficult | Electronic material applications |
The N-aryl substituent provides an additional handle for modulating ligand properties, particularly through electronic effects that can influence the electron density at the pyrrole nitrogen [21] [22]. Systematic variation of the aryl group allows for fine-tuning of the overall ligand electronics while potentially introducing additional coordination sites or specific molecular recognition elements [21].
Electron-donating substituents such as methoxy or methyl groups on the phenyl ring enhance the overall electron density of the ligand system, typically leading to increased catalytic activity in cross-coupling reactions [21] [22]. The para-methoxyphenyl variant shows particularly enhanced electron-donating characteristics while maintaining synthetic accessibility through standard cross-coupling procedures [22].
Electron-withdrawing groups such as trifluoromethyl or cyano substituents provide opportunities to moderate the electron-richness of the ligand, potentially enhancing catalyst stability or enabling different mechanistic pathways [21] [22]. These modifications can be particularly valuable in reactions where excessive electron density leads to catalyst deactivation or unwanted side reactions [22].
Ortho-substituted aryl groups introduce additional steric bulk around the nitrogen atom, potentially influencing the coordination geometry and creating a more protected environment around the metal center [21]. This can lead to enhanced selectivity in sterically demanding transformations or improved catalyst stability under harsh conditions [21].
Heteroaryl substituents such as pyridyl or quinolinyl groups introduce the possibility of hemilabile coordination, where the heteroaryl group can coordinate and decoordinate from the metal center during catalytic cycles [21] [22]. This behavior can enhance catalyst turnover by facilitating substrate binding and product release [22].
Table 7: N-Aryl Component Variations
N-Aryl Group | Electronic Effect | Steric Impact | Synthesis Route | Catalytic Properties |
---|---|---|---|---|
Phenyl (original) | Neutral reference | Moderate | Standard Ullmann coupling | Balanced performance |
p-Tolyl | Slight electron donation | Similar to phenyl | Modified Ullmann conditions | Enhanced activity |
p-Methoxyphenyl | Strong electron donation | Similar to phenyl | Buchwald-Hartwig amination | Increased electron density |
p-Trifluoromethylphenyl | Strong electron withdrawal | Similar to phenyl | Copper-catalyzed arylation | Lower activity, stability |
o-Substituted phenyl | Steric + electronic effects | Increased steric hindrance | Specialized conditions | Tuned selectivity |
Naphthyl | Extended π-system | Increased bulk | High-temperature coupling | Unique π-interactions |
Heteroaryl (pyridyl, etc.) | Coordinating potential | Variable | Specialized cross-coupling | Hemilabile coordination |
The synthetic approaches to these N-aryl variants typically involve cross-coupling methodologies such as Ullmann condensation, Buchwald-Hartwig amination, or copper-catalyzed arylation reactions [21] [22]. The choice of synthetic method depends on the specific aryl halide or boronic acid starting material and the desired reaction conditions [22]. Electron-rich aryl groups generally couple more readily, while electron-deficient systems may require more forcing conditions or specialized catalyst systems [22].